

Application Notes and Protocols: Odevixibat-13C6 for In Vivo Metabolic Fate Studies

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Compound of Interest

Compound Name: Odevixibat-13C6

Cat. No.: B12364815

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Introduction

Odevixibat, marketed as Bylvay, is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT).^[1] It is indicated for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).^{[2][3][4]} Odevixibat acts locally in the distal ileum to reduce the reabsorption of bile acids, thereby increasing their fecal excretion and lowering serum bile acid levels.^{[2][3]} Understanding the in vivo metabolic fate of odevixibat is crucial for a comprehensive assessment of its safety and efficacy profile. The use of stable isotope-labeled compounds, such as **Odevixibat-13C6**, is a powerful technique in drug metabolism studies.^{[5][6][7]} This method allows for the precise tracking and quantification of the parent drug and its metabolites in various biological matrices, distinguishing them from endogenous compounds.^[5] These application notes provide a detailed protocol for conducting in vivo metabolic fate studies of **Odevixibat-13C6** in a preclinical animal model.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of odevixibat based on studies in humans.

Table 1: Pharmacokinetic Properties of Odevixibat

Parameter	Value	Species/Population	Notes
Absorption			
Plasma Concentration	0.06 - 0.72 ng/mL	Pediatric patients (6 months - 17 years)	Therapeutic dose range.[1][8]
Cmax (Peak Plasma Concentration)	0.47 ng/mL	Healthy adults	Following a single 7.2 mg dose.[1][8]
Tmax (Time to Peak Plasma Concentration)	1 - 5 hours	Healthy adults	Following a single 7.2 mg dose.[1]
AUC (0-24h)	2.19 h*ng/mL	Healthy adults	Following a single 7.2 mg dose.[1][8]
Effect of Food	High-fat meal decreases Cmax by 72% and AUC by 62%	Healthy adults	Delays Tmax by 3 to 4.5 hours.[1]
Distribution			
Protein Binding	>99%	In vitro	[1][8]
Metabolism			
Primary Pathway	Mono-hydroxylation	Humans	[1][8]
Excretion			
Primary Route	Feces	Humans	Approximately 97% of the dose is excreted unchanged.[1]
Urinary Excretion	Minimal	Humans	Approximately 0.002% of the dose.[1]
Half-life (t1/2)	2.36 hours	Healthy adults	[1][8]

Experimental Protocols

This section outlines a detailed protocol for an in vivo metabolic fate study of **Odevixibat-13C6** in a rodent model, such as Sprague-Dawley rats.

Test Article

- Compound: **Odevixibat-13C6** (structure to be confirmed by the user, assuming a 6-carbon stable isotope label on a key part of the molecule not prone to immediate metabolic cleavage).
- Vehicle: To be determined based on the solubility of **Odevixibat-13C6**. A common vehicle for oral administration is a suspension in 0.5% methylcellulose.

Animal Model

- Species: Sprague-Dawley rats (or other appropriate rodent model).
- Sex: Male and female.
- Number: A sufficient number of animals to allow for serial sampling and statistical analysis (e.g., 3-5 animals per time point per sex).
- Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

Dosing and Administration

- Dose: A single oral gavage dose of **Odevixibat-13C6**. The dose level should be selected based on preclinical toxicology studies and the intended clinical dose range. For this protocol, a representative dose of 10 mg/kg is proposed.
- Administration: Administer the dose via oral gavage to ensure accurate delivery.

Sample Collection

- Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be prepared by centrifugation and stored at -80°C until analysis.

- Urine and Feces: House animals in individual metabolic cages to allow for the separate collection of urine and feces. Collect samples at intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose). Record the total volume of urine and weight of feces for each collection interval. Store samples at -80°C.

Sample Processing

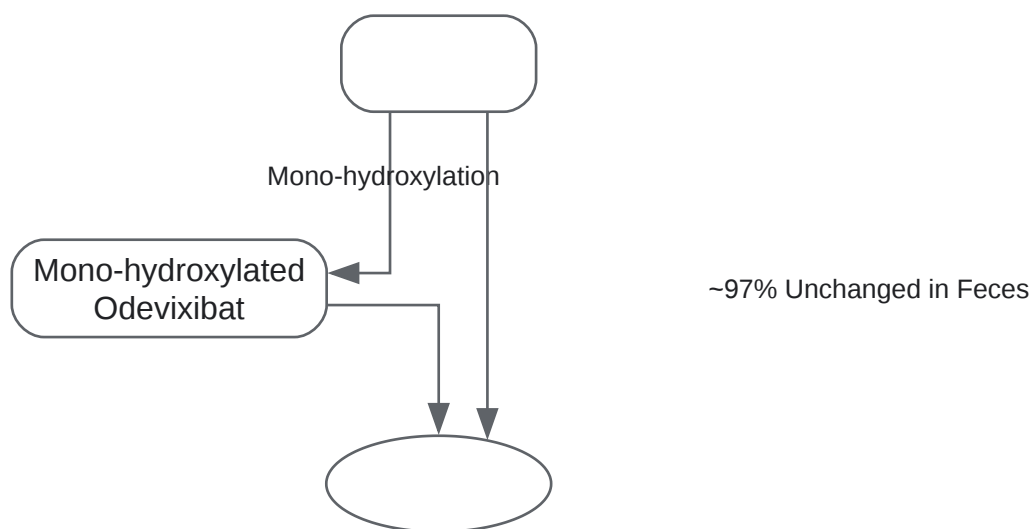
- Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.
- Urine: Dilute urine samples with an appropriate buffer before analysis.
- Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture) to extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.

Bioanalysis

- Method: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify **Odevixibat-13C6** and its potential metabolites in plasma, urine, and feces.
- Instrumentation: A high-resolution mass spectrometer is recommended for the identification of unknown metabolites.
- Data Analysis:
 - Calculate the concentration of **Odevixibat-13C6** and its metabolites in each sample.
 - Determine pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) for **Odevixibat-13C6** in plasma.
 - Calculate the percentage of the administered dose excreted in urine and feces.
 - Characterize the metabolic profile by identifying and quantifying the major metabolites.

Visualizations

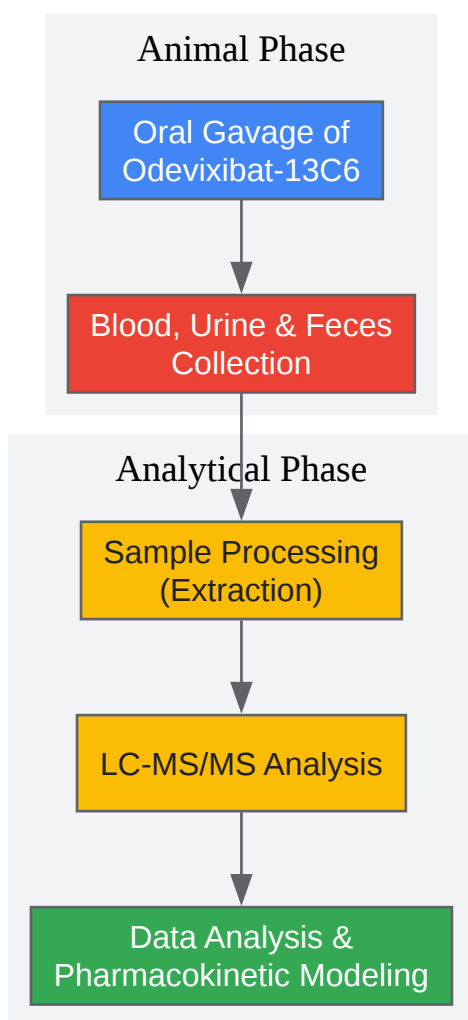
Metabolic Pathway of Odevixibat



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Caption: Proposed metabolic pathway of Odevixibat.

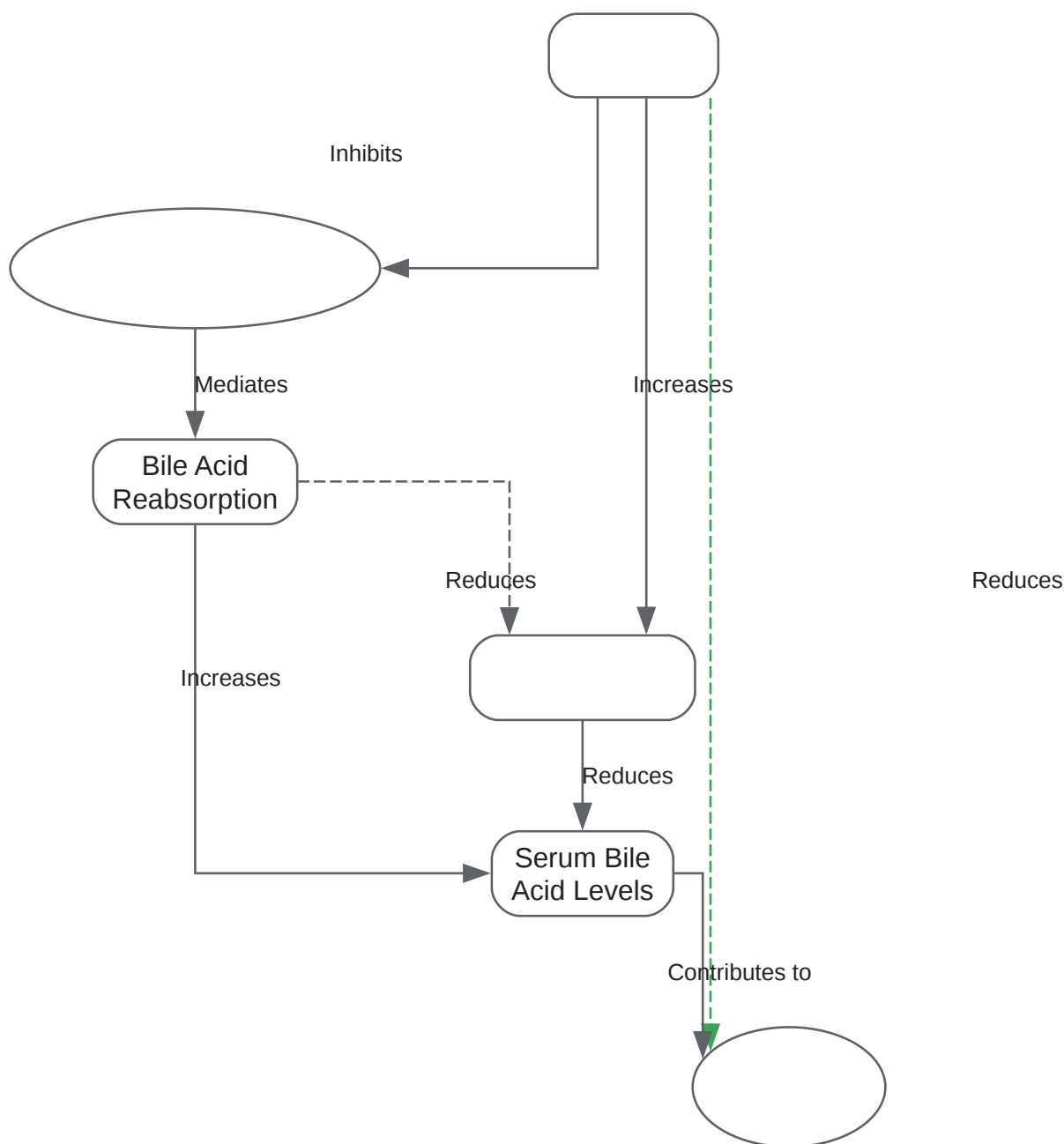
Experimental Workflow for In Vivo Metabolic Fate Study



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Caption: Experimental workflow for the in vivo study.

Logical Relationship of Odevixibat's Mechanism of Action



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Caption: Mechanism of action of Odevixibat.

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